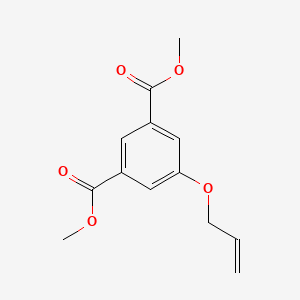

Dimethyl 5-(allyloxy)isophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 5-prop-2-enoxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-4-5-18-11-7-9(12(14)16-2)6-10(8-11)13(15)17-3/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLUFPUYQPGPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC=C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448917 | |

| Record name | dimethyl 5-allyloxy-isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21368-39-8 | |

| Record name | dimethyl 5-allyloxy-isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 5-(allyloxy)isophthalate CAS 21368-39-8 properties

CAS 21368-39-8 | Functionalized Isophthalate Monomer & Intermediate

Executive Summary

Dimethyl 5-(allyloxy)isophthalate is a bifunctional aromatic ester characterized by a core isophthalate scaffold functionalized with an allyloxy group at the 5-position. This unique structural motif serves as a versatile "dual-use" intermediate in both medicinal chemistry and advanced polymer synthesis.

For drug development professionals, it acts as a critical building block for synthesizing substituted benzamides and heterocycles, most notably in the development of WDR5 inhibitors for cancer therapy. For polymer scientists, it functions as a functional monomer, introducing pendant allyl groups into polyester backbones. These pendant groups provide orthogonal reactivity handles for post-polymerization modification via thiol-ene "click" chemistry or radical cross-linking, enabling the creation of stimuli-responsive materials and functionalized coatings.

Chemical & Physical Identity

The following data establishes the baseline identity for CAS 21368-39-8. Researchers should verify these parameters upon receipt of material to ensure lot quality.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 5-(Allyloxy)isophthalic acid dimethyl ester; Dimethyl 5-(2-propen-1-yloxy)-1,3-benzenedicarboxylate |

| CAS Number | 21368-39-8 |

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.25 g/mol |

| Physical Form | White to off-white solid |

| Solubility | Soluble in acetone, ethyl acetate, chloroform, DCM; Insoluble in water |

| Melting Point | Typically observed as a solid at RT; structurally analogous esters melt ~60–80 °C |

| SMILES | COC(=O)C1=CC(=CC(=C1)OCC=C)C(=O)OC |

Synthesis & Manufacturing Protocol

Expert Insight: The synthesis of this compound is a classic Williamson ether synthesis. The choice of base and solvent is critical to minimize hydrolysis of the methyl esters while ensuring complete alkylation of the phenol.

Optimized Laboratory Scale Protocol

Reaction Type: Williamson Etherification Precursor: Dimethyl 5-hydroxyisophthalate (CAS 13036-02-7)

Reagents:

-

Dimethyl 5-hydroxyisophthalate (1.0 equiv)

-

Allyl Bromide (1.5 equiv)[1]

-

Potassium Carbonate (

) (3.2 equiv)[1] -

Solvent: Acetone (0.3 M concentration relative to substrate)[1]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with Dimethyl 5-hydroxyisophthalate and anhydrous Acetone.

-

Deprotonation: Add Potassium Carbonate (

) to the solution. The mixture will become heterogeneous. Stir at room temperature for 15 minutes to initiate phenoxide formation. -

Alkylation: Add Allyl Bromide dropwise to the suspension.

-

Reflux: Heat the reaction block/bath to 75 °C (reflux) and maintain stirring for 12 hours.

-

Process Control: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (more polar) should disappear, replaced by the less polar allyl ether.

-

-

Work-up: Cool the mixture to room temperature. Filter off the inorganic solids (

, excess -

Isolation: Concentrate the filtrate in vacuo. The residue is typically a white solid.

-

Purification: If necessary, recrystallize from cold ether/hexanes or purify via silica gel flash chromatography.

Self-Validating Analytical Check:

-

1H NMR (Predicted, CDCl3): Look for the disappearance of the phenolic -OH singlet (~10 ppm). Confirm the appearance of the allyl pattern:

- 6.05 (m, 1H, -CH=)

- 5.45 (dd, 1H, =CH2 trans)

- 5.30 (dd, 1H, =CH2 cis)

- 4.60 (d, 2H, -O-CH2-)

- 3.95 (s, 6H, -COOCH3)

Structural Analysis & Reactivity

The utility of CAS 21368-39-8 lies in its orthogonal functionality . The molecule possesses two distinct reactive zones that can be manipulated independently.

Visualizing the Reactivity Logic

The following diagram maps the chemical pathways available to this scaffold.

Figure 1: Orthogonal reactivity map showing the dual-pathway utility of the scaffold.

Mechanistic Insight

-

Zone 1: The Isophthalate Core (Esters): The two methyl ester groups are deactivated relative to simple alkyl esters but are primed for transesterification with diols (e.g., ethylene glycol) to form polyesters. In medicinal chemistry, these can be selectively hydrolyzed or converted to amides.

-

Zone 2: The Allyl Ether (Pendant Group): The allyl group is stable under standard esterification conditions. This stability allows it to survive polymerization, remaining available as a "handle" on the polymer chain. It can subsequently undergo thiol-ene click reactions , a robust method for attaching peptides, fluorescent tags, or cross-linking chains without metal catalysts.

Key Applications

A. Medicinal Chemistry: WDR5 Inhibitors

This compound is a documented intermediate in the synthesis of inhibitors for WDR5 (WD Repeat Domain 5) , a protein involved in histone methylation and often overexpressed in leukemias and solid tumors.

-

Workflow: The ester groups are converted to amides or heterocycles (e.g., benzamides) to interact with the WDR5 binding pocket. The allyloxy group serves as a spacer or hydrophobic element that can be further modified to optimize pharmacokinetic properties.

-

Reference: Wang, F., et al. (2020). WDR5 inhibitors and modulators. WO2020086857A1.

B. Polymer Science: Functionalized Polyesters

In material science, this compound is used as a comonomer to introduce unsaturation into polyesters.

-

Protocol: Copolymerize CAS 21368-39-8 with standard monomers (e.g., dimethyl terephthalate and 1,4-butanediol).

-

Benefit: The resulting polymer contains pendant allyl groups. These can be cross-linked using UV light and a thiol cross-linker to create hard, solvent-resistant coatings, or functionalized with PEG-thiols to tune hydrophilicity.

Safety & Handling (SDS Summary)

Standard Laboratory Safety Protocols apply. Always consult the full Safety Data Sheet (SDS) before handling.

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Handling Precautions:

-

Storage: Store in a cool, dry place. Keep container tightly closed.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

References

-

Wang, F., et al. (2020).[1] WDR5 inhibitors and modulators. World Intellectual Property Organization, WO2020086857A1.[1]

-

Sigma-Aldrich. (n.d.). This compound Product Detail.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 21368-39-8.

-

TCI Chemicals. (2026). Safety Data Sheet: Diallyl Isophthalate (Analogous Hazard Data).

Sources

Chemical structure of dimethyl 5-(allyloxy)isophthalate

Comprehensive Technical Guide: Chemical Profiling, Synthesis, and Applications of Dimethyl 5-(allyloxy)isophthalate

Executive Summary

In advanced organic synthesis and medicinal chemistry, the strategic selection of multifunctional building blocks dictates the efficiency of downstream diversification. This compound is a highly versatile, functionally dense intermediate. Structurally, it features an isophthalate core—providing two methyl ester groups for orthogonal deprotection, amidation, or polymerization—and an allyloxy ether linkage at the 5-position. The pendant allyl group serves as a critical synthetic handle, enabling cross-metathesis, epoxidation, or thermal Claisen rearrangements to yield ortho-allyl phenols. This whitepaper details the physicochemical profile, optimized synthesis logic, and advanced applications of this critical intermediate.

Physicochemical Profiling & Structural Logic

Understanding the baseline physical parameters of this compound is essential for reaction scaling and purification design. The presence of the allyloxy group decreases the polarity of the parent phenol, allowing for facile chromatographic separation.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 21368-39-8 |

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.25 g/mol |

| Typical Purity Standard | ≥ 98.0% |

| SMILES String | O=C(C1=CC(OCC=C)=CC(C(OC)=O)=C1)OC |

(Data corroborated by)

Mechanistic Synthesis Protocol: The O-Alkylation

As a Senior Application Scientist, I emphasize that a robust protocol must be built on chemical causality and self-validation. The synthesis of this compound relies on the O-alkylation of dimethyl 5-hydroxyisophthalate with allyl bromide (1[1]).

Causality of Experimental Choices:

-

Base Selection (

): A mild, heterogeneous base is mandatory. Stronger bases (e.g., NaOH, KOtBu) risk premature saponification of the methyl ester groups. Potassium carbonate selectively deprotonates the more acidic phenolic -OH (pKa ~10) while leaving the esters intact. -

Solvent Selection (Acetone): Acetone acts as a polar aprotic solvent. It poorly solvates the resulting phenoxide anion, leaving it highly nucleophilic (the "naked anion" effect), which drastically accelerates the

attack on allyl bromide. Furthermore, its low boiling point (56 °C) allows for rapid removal during workup. -

Electrophile Stoichiometry: A 1.5x to 1.6x equivalent excess of allyl bromide compensates for the reagent's volatility and potential trace hydrolysis, driving the reaction to >95% conversion.

Step-by-Step Self-Validating Methodology:

-

Initiation: Suspend dimethyl 5-hydroxyisophthalate (1.0 equiv, e.g., 38.1 mmol) and finely powdered anhydrous

(3.2 equiv) in anhydrous acetone to achieve a 0.3 M concentration.-

Validation Check: The suspension must stir freely; clumping indicates moisture ingress, which will stall the reaction.

-

-

Electrophile Addition: Introduce allyl bromide (1.5 equiv) dropwise at room temperature to prevent localized thermal spikes.

-

Thermal Activation: Heat the heterogeneous mixture to reflux (75 °C external block temperature) for 12 hours.

-

Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The protocol is validated when the starting phenol (

, stains strongly with

-

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr byproduct and unreacted

). Wash the filter cake thoroughly with ethyl acetate (EtOAc) to ensure complete product recovery. -

Isolation: Concentrate the organic filtrate in vacuo to yield this compound as a highly pure solid (>89% yield).

-

Analytical Validation (NMR): Confirm structural integrity via

-NMR. The protocol is successful if the phenolic -OH proton signal is absent, and new diagnostic peaks appear: an allylic methylene doublet at ~4.6 ppm, and terminal vinyl multiplet/doublets at ~5.3-6.0 ppm.

Downstream Applications: From Oncology to Materials Science

The true value of this molecule lies in its orthogonal reactivity, making it a cornerstone in both drug discovery and materials engineering.

-

Targeted Oncology (WDR5 WIN-Site Inhibitors): In the development of targeted cancer therapeutics, the allyloxy moiety is subjected to a thermal Claisen rearrangement. This migrates the allyl group to the ortho position of the aromatic ring, creating a highly substituted phenol. This intermediate is subsequently cross-coupled to synthesize potent inhibitors targeting the WIN-site of WDR5. Disrupting the MLL1-WDR5 protein-protein interaction is a validated mechanism for halting leukemia and solid tumor proliferation (1[1]).

-

Metal-Organic Frameworks (MOF Linkers): In materials science, the methyl esters are subjected to base hydrolysis (saponification) to yield 5-(allyloxy)isophthalic acid. This dicarboxylic acid acts as a rigid, bidentate organic linker that coordinates with transition metals (e.g., Copper) to construct highly porous MOFs. The pendant allyl group protrudes into the MOF pores, providing a functional handle for post-synthetic modification or specific host-guest interactions utilized in advanced water remediation (2[2]).

-

Bifunctional Photoaffinity Probes: The stable aromatic core and easily modifiable esters make it an ideal precursor for synthesizing bifunctional photoaffinity probes. These probes are deployed to map complex ligand-receptor interactions in structural biology, utilizing the scaffold to attach photoreactive diazirines and affinity tags (3[3]).

Workflow Visualization

Workflow: Synthesis and downstream applications of this compound.

References

-

Sigma-Aldrich. "this compound Product Specification." Sigma-Aldrich.

-

Fesik, S. W., et al. "Wdr5 inhibitors and modulators." Google Patents (WO2020086857A1). 1

-

University of Bologna. "Novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation field." AMS Tesi di Dottorato. 2

-

Nakanishi, K., et al. "A Bifunctional Photoaffinity Probe for Ligand/Receptor Interaction Studies." Columbia University. 3

Sources

Thermal stability of dimethyl 5-(allyloxy)isophthalate monomer

Technical Guide for Polymer Scientists & Chemical Engineers

Executive Summary

Dimethyl 5-(allyloxy)isophthalate (CAS: 21368-39-8) is a functionalized aromatic diester monomer used primarily to introduce pendant allyl groups into high-performance polyesters (e.g., PET, PBT analogs). Its thermal stability is bimodal : the monomer exhibits excellent hydrolytic and oxidative stability at standard storage temperatures but undergoes a specific, thermally induced Claisen rearrangement at elevated processing temperatures (

This guide details the thermal boundaries of this monomer, distinguishing between safe processing windows and the onset of chemical isomerization, ensuring researchers avoid inadvertent structural modification during polymerization.

Chemical Identity & Physicochemical Baseline

Before analyzing thermal behavior, the material's baseline state must be established. The allyloxy moiety disrupts the strong hydrogen bonding network seen in its precursor (dimethyl 5-hydroxyisophthalate), resulting in a lower melting point but distinct reactivity.

| Property | Specification |

| IUPAC Name | Dimethyl 5-(prop-2-en-1-yloxy)benzene-1,3-dicarboxylate |

| CAS Number | 21368-39-8 |

| Molecular Weight | 250.25 g/mol |

| Physical Form | Crystalline Solid (White to off-white) |

| Melting Point ( | Typically |

| Solubility | Soluble in chloroform, acetone, DMF; Insoluble in water |

Critical Purity Note: Commercial samples often contain trace 5-hydroxyisophthalate. Impurities

Thermal Stability Analysis

The thermal profile of this compound is defined by three distinct phases. Unlike simple aliphatic esters, this molecule's stability is limited not by ester pyrolysis, but by the reactivity of the allyl-aryl ether linkage.

Phase I: The Stable Processing Window ( – )

-

Behavior: The monomer is thermally stable.[1] It can be melted and mixed with other monomers (e.g., ethylene glycol, terephthalic acid) without degradation.

-

Rheology: Above its

, it forms a low-viscosity isotropic melt, suitable for bulk polymerization initiation. -

Precaution: In the presence of radical initiators (peroxides, AIBN), the allyl group may begin oligomerizing as low as

. Ensure the system is radical-free if linear polymerization is the goal.

Phase II: The Claisen Instability Zone ( – )

This is the most critical parameter for process engineers. At these temperatures, the monomer does not "decompose" in the traditional sense (mass loss), but undergoes a [3,3]-sigmatropic rearrangement (Claisen Rearrangement).

-

Mechanism: The allyl group migrates from the oxygen atom to the ortho-carbon on the benzene ring, converting the O-allyl ether into a C-allyl phenol.

-

Consequence:

-

Loss of Functionality: The pendant allyl ether (intended for post-polymerization crosslinking) is lost.

-

Phenol Generation: The rearrangement generates a phenolic hydroxyl group, which can interfere with transesterification catalysts or alter the polymer's acidity.

-

-

Detection: This transformation is exothermic and can be observed in DSC (Differential Scanning Calorimetry) as a broad exotherm prior to gross decomposition.

Phase III: Gross Decomposition ( )

-

Mechanism: Pyrolysis of the ester linkages (decarboxylation) and oxidative degradation of the allyl chain.

-

TGA Profile: Significant mass loss (

) typically occurs above

Mechanistic Visualization

The following diagram illustrates the thermal pathway, highlighting the critical Claisen rearrangement that acts as the "hidden" degradation step.

Caption: Thermal transformation pathways. The solid path represents the Claisen rearrangement (thermal isomerization), while the dashed path represents radical-induced crosslinking.

Experimental Protocols for Validation

To verify the quality of a specific batch or to determine the exact stability limit for a new formulation, follow these protocols.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: To determine the onset of mass loss (gross decomposition).

-

Instrument: TGA (e.g., TA Instruments Q500 or similar).

-

Sample Mass: 5–10 mg.

-

Pan: Platinum or Alumina (open).

-

Atmosphere: Nitrogen (

) at 40-60 mL/min. Note: Use Air only if assessing oxidative stability. -

Ramp: Equilibrate at

, then ramp -

Data Analysis: Record

(temperature at 5% mass loss). If

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To detect melting point and the Claisen rearrangement exotherm.

-

Instrument: DSC (e.g., TA Instruments Q2000).

-

Sample Mass: 3–5 mg.

-

Pan: Tzero Aluminum Hermetic Pan (crimped to prevent sublimation).

-

Cycle:

-

Heat 1:

to -

Cool:

to -

Heat 2:

to

-

-

Interpretation:

-

Sharp Endotherm (~75-85°C): Melting point.

-

Broad Exotherm (180-220°C): Claisen rearrangement. If this peak appears, your processing temperature is too high.

-

Applications & Handling

-

Functionalized Polyesters: Used as a comonomer (1-5 mol%) in PET/PBT synthesis to provide "handles" for post-polymerization modification (e.g., attaching drugs, dyes, or crosslinking).

-

Storage: Store at

–

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

-

Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH.[2] (Foundational text on the mechanism of allyl aryl ether rearrangement).

- Kricheldorf, H. R. (2001). Aromatic Polyesters. In Handbook of Polymer Synthesis. CRC Press.

-

Thermo Fisher Scientific. (n.d.). Dimethyl isophthalate Safety Data Sheet. Retrieved from [3][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2020086857A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]

- 3. Dimethyl isophthalate, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Dimethyl isophthalate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Dimethyl 5-(allyloxy)isophthalate: Thermodynamic Profiling, Synthesis, and Applications in Advanced Therapeutics

Executive Summary

Dimethyl 5-(allyloxy)isophthalate (CAS: 21368-39-8) is a highly versatile building block utilized extensively in medicinal chemistry and materials science. Featuring orthogonal reactive sites—a terminal alkene and two methyl esters—it serves as a critical intermediate in the synthesis of complex macromolecules and targeted therapeutics, including epigenetic modulators. This technical guide provides an in-depth analysis of its thermodynamic properties (specifically melting and boiling points), explains the causality behind its handling protocols, and outlines a field-proven synthetic methodology.

Thermodynamic Properties: The Causality of Melting and Boiling Points

The physical properties of this compound are not merely static reference numbers; they are critical parameters that dictate storage, handling, and purification strategies in the laboratory. Understanding the molecular forces at play is essential for any application scientist working with this scaffold.

Quantitative Data Summary

| Property | Value | Significance in Experimental Workflow |

| CAS Number | 21368-39-8 | Unique identifier for procurement and safety tracking. |

| Molecular Weight | 250.25 g/mol | Determines stoichiometric calculations for downstream reactions. |

| Molecular Formula | C13H14O5 | Confirms elemental composition for mass spectrometry[1]. |

| Melting Point | ~45–55 °C (Predicted) | Presents as a low-melting solid; prone to "oiling out" during crystallization. |

| Boiling Point | ~340–360 °C (Predicted at 760 mmHg) | High boiling point necessitates vacuum distillation or chromatography to avoid thermal degradation. |

Melting Point Dynamics: Hydrogen Bond Disruption

The synthetic precursor to this compound, dimethyl 5-hydroxyisophthalate, exhibits a relatively high melting point (~158–162 °C) due to strong intermolecular hydrogen bonding facilitated by the free phenolic hydroxyl group. Upon allylation to form this compound, this hydrogen bond donor capacity is entirely eliminated. Consequently, the crystal lattice energy drops significantly. This renders the compound a low-melting solid or a viscous oil at standard room temperature. Practical Insight: This physical state requires careful consideration during isolation; it often resists rapid crystallization and may form a supercooled liquid during workup, requiring seeding or trituration with cold hexanes to induce solidification.

Boiling Point Causality & Thermal Degradation Risks

With a molecular weight of 250.25 g/mol and two polar ester moieties, the compound exhibits a high predicted boiling point (>340 °C at atmospheric pressure). From a process chemistry standpoint, attempting atmospheric distillation is highly ill-advised. Heating an allyl phenyl ether system above 150–200 °C provides sufficient thermal energy to trigger a [3,3]-sigmatropic rearrangement (the Claisen rearrangement). This would irreversibly convert the desired ether into an ortho-allyl phenol derivative. Therefore, purification protocols must rely on high-vacuum distillation (e.g., Kugelrohr at < 1 torr) or silica gel flash chromatography.

Optimized Synthetic Protocol: Williamson Etherification

The following methodology details the synthesis of this compound via a Williamson ether synthesis, adapted from validated protocols used in the development of2 for oncology[2].

Reagents & Materials

-

Substrate: Dimethyl 5-hydroxyisophthalate (1.0 equiv, 38.1 mmol)

-

Alkylating Agent: Allyl bromide (1.5 equiv, 57.1 mmol)

-

Base: Potassium carbonate (K₂CO₃, 3.2 equiv)

-

Solvent: Acetone (0.3 M concentration)

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dimethyl 5-hydroxyisophthalate (8.0 g) and anhydrous K₂CO₃ (16.8 g). Suspend the mixture in acetone (0.13 L)[2].

-

Causality Check: Acetone is selected as the solvent because its boiling point (56 °C) inherently caps the reaction temperature during reflux. This prevents inadvertent thermal degradation or premature Claisen rearrangement. K₂CO₃ is a mild, insoluble base that efficiently deprotonates the phenol (pKa ~10) without hydrolyzing the methyl esters.

-

-

Reagent Addition: Introduce allyl bromide (4.9 mL) to the heterogeneous mixture[2].

-

Thermal Activation: Attach a reflux condenser, place the vessel in a preheated reaction block, and reflux the mixture at 75 °C for 12 hours[2].

-

Workup & Filtration: Cool the mixture to ambient temperature. Filter off the resultant solids (comprising unreacted K₂CO₃ and the KBr byproduct) through a sintered glass funnel. Wash the filter cake thoroughly with ethyl acetate (EtOAc) to ensure complete recovery of the product[2].

-

Concentration: Concentrate the combined organic filtrates in vacuo using a rotary evaporator[2].

-

Self-Validating Step: The crude product should be monitored via TLC or LC-MS. If residual allyl bromide is detected, extended drying under high vacuum is required before proceeding to downstream steps.

-

Fig 1: Synthetic workflow emphasizing thermal control to prevent Claisen rearrangement.

Downstream Applications in Drug Development

The true value of this compound lies in its orthogonal reactivity. The terminal alkene can participate in olefin cross-metathesis, epoxidation, or hydroboration, while the isophthalate esters can be selectively saponified to yield dicarboxylic acids for amidation.

In modern drug discovery, this scaffold has been instrumental in synthesizing inhibitors targeting WDR5 (WD Repeat Domain 5)[2]. WDR5 is a core scaffolding protein in the MLL1 histone methyltransferase complex, and its overexpression is linked to various malignancies, including leukemia and solid tumors[2]. By utilizing this compound as a starting material, medicinal chemists can rapidly generate libraries of isoquinolinone derivatives and imino-azacycle-benzamides that disrupt WDR5-chromatin interactions, offering a promising therapeutic approach for MYC-driven tumors[2].

Fig 2: Orthogonal reactivity of ester and allyl groups in downstream applications.

References

- Title: WO2020086857A1 - Wdr5 inhibitors and modulators Source: Google Patents URL

Sources

Technical Guide: Applications of Dimethyl 5-(allyloxy)isophthalate in Polymer Chemistry

Executive Summary: The Dual-Functionality Advantage

Dimethyl 5-(allyloxy)isophthalate (DMAIP) represents a specialized class of "monomers with orthogonal reactivity." Unlike standard terephthalates used in commodity plastics (PET/PBT), DMAIP introduces a reactive allyl ether pendant group into the polymer backbone without disrupting the step-growth polymerization process.

This guide details the technical utility of DMAIP as a functional precursor. By decoupling the backbone formation (via transesterification) from surface/bulk functionalization (via allyl-specific chemistry), researchers can engineer materials that combine the mechanical robustness of aromatic polyesters with the versatility of "click" chemistry.

Key Chemical Profile

| Property | Specification |

| CAS Number | 21368-39-8 |

| Molecular Weight | 250.25 g/mol |

| Functional Group A | Dimethyl Esters (1,3-position): Enables step-growth polymerization (polyesters, polyamides). |

| Functional Group B | Allyl Ether (5-position): Enables radical crosslinking, thiol-ene click, or epoxidation. |

| Thermal Stability | Stable up to ~220°C (requires radical inhibitor during melt polymerization). |

Strategic Polymerization Pathways

The utility of DMAIP lies in its ability to serve as a functional comonomer . It is rarely used as a homopolymer due to steric bulk and high crosslinking density; rather, it is copolymerized (typically 5–20 mol%) with dimethyl terephthalate (DMT) or isophthalic acid to impart specific functionalities.

Pathway A: Melt Polycondensation (Backbone Formation)

DMAIP behaves as a standard diester. It undergoes transesterification with diols (e.g., ethylene glycol, 1,4-butanediol) or diamines.

-

Challenge: The allyl group is susceptible to thermal crosslinking (oxidative curing) or radical-induced branching at high temperatures (>250°C) typically used for PET synthesis.

-

Solution:

-

Temperature Ceiling: Limit reaction temperature to <220°C.

-

Inhibitors: Introduce radical inhibitors (e.g., 4-methoxyphenol or BHT) at 100–500 ppm during polymerization to preserve the allyl group.

-

Catalysts: Use Titanium(IV) butoxide (Ti(OBu)4) or Dibutyltin oxide (DBTO) which are active at lower temperatures compared to Antimony catalysts.

-

Pathway B: Post-Polymerization Modification (PPM)

Once the polymer backbone is established, the pendant allyl groups serve as "chemical hooks." The most robust method for functionalization is Thiol-Ene Click Chemistry .

-

Mechanism: Radical-mediated addition of a thiol (R-SH) across the allyl double bond.

-

Advantages: High yield, solvent-free options, no metal catalysts (unlike CuAAC click), and rapid kinetics under UV light.

Visualization: Reaction Logic Flow

The following diagram illustrates the orthogonal reactivity of DMAIP, mapping the transition from monomer to functionalized polymer network.

Figure 1: Orthogonal reaction pathways for DMAIP. The blue node represents the starting monomer, yellow the intermediate polymer, and red/green the final application states.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of Poly(butylene adipate-co-5-allyloxyisophthalate)

A biodegradable polyester backbone with reactive side chains.

Reagents:

-

Dimethyl adipate (0.9 eq)

-

This compound (0.1 eq)

-

1,4-Butanediol (2.2 eq - excess to drive equilibrium)

-

Catalyst: Titanium(IV) butoxide (300 ppm)

-

Inhibitor: 4-Methoxyphenol (200 ppm)

Step-by-Step Methodology:

-

Transesterification (Oligomerization):

-

Charge all reagents into a flame-dried reactor equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap.

-

Purge with N2 for 15 mins.[1]

-

Heat to 160°C under continuous stirring. Methanol evolution will begin.

-

Gradually ramp temperature to 190°C over 2 hours until methanol collection ceases.

-

-

Polycondensation (Chain Extension):

-

Apply vacuum slowly (target <1 mbar) to remove excess butanediol.

-

Maintain temperature at 200–210°C . Do not exceed 220°C to prevent allyl degradation.

-

Stir for 3–4 hours until the melt viscosity plateaus (observed via torque increase).

-

-

Isolation:

-

Cool reactor to room temperature under N2 flow.

-

Dissolve polymer in chloroform and precipitate into cold methanol.

-

Dry in a vacuum oven at 40°C overnight.

-

Validation:

-

1H NMR: Verify the presence of allyl protons (multiplet at 5.9–6.1 ppm) and the absence of methyl ester peaks (3.9 ppm).

-

GPC: Target Mn > 15,000 g/mol , PDI < 2.0.

Protocol 4.2: Thiol-Ene Functionalization (Drug Conjugation Model)

Attaching a thiol-functionalized molecule (e.g., N-acetylcysteine or a thiol-drug) to the backbone.

Reagents:

-

Polymer from Protocol 4.1 (1.0 eq of allyl units)

-

Functional Thiol (R-SH) (1.5 eq)

-

Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (1 wt%)

-

Solvent: THF or Chloroform (degassed)

Methodology:

-

Dissolve the polymer and functional thiol in the solvent.

-

Add DMPA and seal the vial under nitrogen atmosphere.

-

Irradiate with UV light (365 nm, ~10 mW/cm²) for 10–30 minutes.

-

Purification: Precipitate the reaction mixture into methanol to remove unreacted thiol and photoinitiator.

-

Result: Quantitative conversion of allyl groups to thioether linkages.

Applications in Drug Development & Materials[3]

Cationic & Functional Coatings

Historically, sulfonated isophthalates (5-SSIPA) are used for cationic dyeable fibers. DMAIP offers a non-ionic alternative that can be cationized post-synthesis .

-

Workflow: Polymerize DMAIP → Click with amino-thiol (e.g., cysteamine) → Quaternize amine.

-

Benefit: Creates antimicrobial surfaces or DNA-binding domains on medical devices.

Hydrogels and Tissue Scaffolds

Incorporating DMAIP into PEG-based polyesters allows for the formation of photocurable hydrogels .

-

Mechanism: A PEG-DMAIP-PEG triblock copolymer is dissolved in water with a dithiol crosslinker. UV exposure creates a stable hydrogel network.

-

Use Case: Injectable hydrogels for controlled drug release where the drug is physically entrapped or chemically tethered to the allyl group [1].

Flame Retardancy

The allyl group allows for the specific attachment of phosphorous-containing thiols.

-

Reaction: Click reaction with 1-thioglycerol or phosphorous thiols.

-

Outcome: High phosphorous content chemically bound to the polymer chain, preventing leaching of the flame retardant over time.

References

-

G. Delaittre, et al. "Thiol-ene “click” reactions and recent applications in polymer and materials synthesis." Polymer Chemistry, vol. 5, no. 5, 2014. Link

-

H. Mutlu, et al. "Silicon-containing polyesters via acyclic diene metathesis polymerization and thiol-ene click chemistry." Beilstein Journal of Organic Chemistry, vol. 6, 2010. Link

-

M. Uygun, et al. "Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications." Polymers, vol. 13, no.[2] 11, 2021. Link

-

Sigma-Aldrich. "this compound Product Sheet." Link

-

K. I. Shivakumar, et al. "Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles." Tetrahedron Letters, vol. 55, no.[3] 36, 2014. Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Dimethyl 5-(allyloxy)isophthalate via Williamson Etherification

Strategic Utility & Background

Dimethyl 5-(allyloxy)isophthalate is a highly versatile bifunctional building block utilized extensively in advanced chemical synthesis and drug discovery. The orthogonal reactivity of its functional groups—a terminal alkene and two methyl esters—makes it an ideal scaffold. The allyl ether is highly amenable to cross-metathesis, epoxidation, and hydroboration, while the isophthalate core can undergo saponification or amidation.

Historically, this intermediate has been critical in the synthesis of WDR5 inhibitors for the treatment of leukemia[1], the development of bifunctional photoaffinity probes for mapping ligand-receptor interactions[2], and the construction of novel, functionalized Metal-Organic Frameworks (MOFs) for water remediation[3].

Mechanistic Rationale & Reaction Design (E-E-A-T)

The synthesis relies on a classic Williamson Ether Synthesis (an

-

Nucleophile Generation: The starting material, dimethyl 5-hydroxyisophthalate, contains a phenolic hydroxyl group. The two electron-withdrawing meta-ester groups increase the acidity of the phenol (

), allowing it to be easily deprotonated by a mild base. Potassium carbonate ( -

Electrophile Dynamics: Allyl bromide is chosen over allyl chloride due to the superior leaving group ability of the bromide ion, which significantly lowers the activation energy of the

transition state. A 1.5x stoichiometric excess is employed because allyl bromide is volatile (bp ~71 °C) and can be partially lost to the headspace during reflux[1]. -

Solvent Effect: Acetone is the optimal polar aprotic solvent for this transformation. It readily dissolves both the electrophile and the neutral phenol but leaves the

largely insoluble, creating a heterogeneous reaction mixture. Crucially, acetone does not heavily solvate the generated phenoxide anion, leaving it "naked" and highly nucleophilic for the

Reaction Workflow

Fig 1: Workflow for the Williamson ether synthesis of this compound.

Quantitative Stoichiometry & Materials

The following table summarizes the optimized quantitative data for a 38.1 mmol scale synthesis, ensuring complete conversion and maximum yield[1].

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |

| Dimethyl 5-hydroxyisophthalate | 210.18 | 1.0 | 8.0 g (38.1 mmol) | Substrate |

| Allyl Bromide ( | 120.98 | 1.5 | 4.9 mL (6.9 g) | Electrophile |

| Potassium Carbonate ( | 138.21 | 3.2 | 16.8 g | Mild Base |

| Acetone (Anhydrous) | 58.08 | - | 130 mL (0.3 M) | Polar Aprotic Solvent |

Step-by-Step Experimental Protocol

Phase 1: Setup and Deprotonation

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add dimethyl 5-hydroxyisophthalate (8.0 g, 38.1 mmol) and anhydrous

(16.8 g, 121.9 mmol) to the flask. -

Suspend the mixture in anhydrous acetone (130 mL). Stir at room temperature for 15 minutes to initiate the deprotonation of the phenol. Note: The mixture will remain heterogeneous.

Phase 2: Alkylation 4. Using a syringe, add allyl bromide (4.9 mL, 57.1 mmol) dropwise to the stirring heterogeneous mixture. 5. Transfer the flask to a preheated reaction block or oil bath. 6. Reflux the reaction mixture at 60 °C (internal temperature) under an inert atmosphere (nitrogen or argon) for 12 hours[1].

Phase 3: Workup and Isolation

7. Allow the reaction mixture to cool to room temperature.

8. Filter the resultant suspension through a pad of Celite or a medium-porosity fritted glass funnel to remove the inorganic solids (excess

Self-Validating Analytical Parameters

To ensure the integrity of the protocol, utilize the following self-validating checkpoints:

-

Visual Cues: During reflux, the visual texture of the suspended solids will change. Granular

is gradually replaced by a finer, chalky precipitate of -

Thin Layer Chromatography (TLC):

-

Eluent: 20% EtOAc in Hexanes.

-

Observation: The starting phenol is highly polar and will streak near

. The product is a non-polar ether and will migrate as a distinct, tight spot at

-

-

H NMR Verification (400 MHz,

- 8.27 (t, J = 1.4 Hz, 1H): Aromatic proton at C2 (flanked by the two esters).

- 7.75 (d, J = 1.4 Hz, 2H): Aromatic protons at C4 and C6.

- 6.05 (ddt, J = 17.2, 10.5, 5.3 Hz, 1H): Internal methine proton of the allyl group.

- 5.44 (dq, J = 17.2, 1.5 Hz, 1H) & 5.32 (dq, J = 10.5, 1.5 Hz, 1H): Terminal alkene protons (trans and cis coupling, respectively).

- 4.62 (dt, J = 5.3, 1.5 Hz, 2H): Methylene protons of the allyl ether.

- 3.94 (s, 6H): Methyl ester protons. Disappearance of the broad phenolic -OH peak (~9.0 ppm) confirms complete conversion[3].

Troubleshooting & Process Optimization

-

Incomplete Conversion: If TLC indicates unreacted starting material after 12 hours, the

may have absorbed atmospheric moisture, reducing its basicity. To rescue the reaction, add 0.1 equivalents of Potassium Iodide (KI). This facilitates an in situ Finkelstein reaction, temporarily generating allyl iodide, which is an even more potent electrophile than allyl bromide. -

Ester Hydrolysis (Saponification): If a highly polar baseline spot appears on the TLC, water has contaminated the reaction, leading to partial hydrolysis of the methyl esters. Ensure all glassware is oven-dried and that anhydrous grade acetone is used.

References

- WO2020086857A1 - Wdr5 inhibitors and modulators Source: Google Patents URL

-

A Bifunctional Photoaffinity Probe for Ligand/Receptor Interaction Studies Source: Columbia University / Journal of Organic Chemistry URL:[Link]

-

Novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation Source: AMS Tesi di Dottorato (Alma Mater Studiorum - Università di Bologna) URL:[Link]

Sources

Using dimethyl 5-(allyloxy)isophthalate as a cross-linking agent

Application Note: Advanced Cross-Linking Strategies Using Dimethyl 5-(Allyloxy)isophthalate (DMAIP) in Functional Polyesters

Executive Summary & Mechanistic Rationale

The development of functional, cross-linkable polyesters is a critical pathway in the design of advanced biomaterials, shape-memory polymers, and flexible elastomers. This compound (DMAIP) serves as a highly specialized, bifunctional monomer that introduces a pendant allyl ether group into the polymer backbone.

Unlike traditional unsaturated monomers (e.g., maleic anhydride), which place double bonds directly within the polymer backbone and are prone to thermal cis-trans isomerization or premature cross-linking (gelation) during high-temperature synthesis, DMAIP physically decouples the polymerizable handle from the step-growth backbone. The monomer is readily synthesized via the allylation of dimethyl 5-hydroxyisophthalate[1]. The resulting pendant allyl group exhibits remarkable thermal stability during melt polycondensation and serves as a highly reactive, orthogonal handle for post-polymerization modifications, such as metathesis[2] or UV-initiated thiol-ene "click" cross-linking.

Critical Mechanistic Insight: Because DMAIP is an allyl aryl ether, polycondensation temperatures must be strictly maintained below 200°C. Exceeding this thermal threshold risks triggering a Claisen rearrangement, which would convert the valuable allyloxy group into an ortho-allyl phenol—a moiety that acts as a radical scavenger and will actively inhibit subsequent cross-linking efforts.

Experimental Workflows

The following protocol details a two-phase self-validating system: the synthesis of a linear pre-polymer, Poly(butylene allyloxyisophthalate) (PBAI), followed by its rapid photocuring into an elastomer.

Fig 1. Chemical workflow from DMAIP monomer to UV-cured cross-linked elastomer network.

Phase 1: Synthesis of Allyl-Functionalized Pre-polymer (PBAI)

Objective: Synthesize a high-molecular-weight linear polyester while preserving the pendant allyl groups.

-

Monomer Loading: Charge a flame-dried, three-neck round-bottom flask with DMAIP (1.0 eq) and 1,4-butanediol (BDO, 2.2 eq). The excess diol is required to drive the initial transesterification.

-

Catalysis: Add Titanium(IV) butoxide (Ti(OBu)₄, 0.1 wt% relative to monomers) as the transesterification/polycondensation catalyst.

-

Transesterification (Oligomerization): Purge the system with N₂. Heat the mixture to 160°C for 2 hours.

-

Causality: This step forms oligomers and distills off the methanol byproduct. Vacuum must not be applied yet; doing so would prematurely vaporize the relatively low-molecular-weight DMAIP monomer (MW 250.25 g/mol )[1], destroying the stoichiometric balance.

-

-

Polycondensation: Gradually increase the temperature to 195°C and slowly apply high vacuum (< 0.1 Torr) over 30 minutes. Maintain these conditions for 3–4 hours.

-

Causality: The high vacuum removes the excess BDO, driving the step-growth equilibrium toward a high-molecular-weight polymer. The temperature is capped at 195°C to prevent the aforementioned Claisen rearrangement.

-

-

Recovery: Cool the viscous melt, dissolve in minimal chloroform, and precipitate into cold methanol. Dry under vacuum to yield the PBAI pre-polymer.

Phase 2: UV-Initiated Thiol-Ene Cross-Linking

Objective: Convert the linear PBAI into a 3D elastomeric network.

-

Formulation: Dissolve the PBAI pre-polymer in dichloromethane (DCM) to a 30 wt% solution. Add Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) to achieve a precise 1:1 molar ratio of Thiol (-SH) to Ene (-CH=CH₂). Add 1 wt% Irgacure 2959 as the photoinitiator.

-

Casting: Pour the formulation into a Teflon mold and allow the DCM to evaporate in the dark at room temperature for 12 hours.

-

Curing: Subject the dried film to UV irradiation (365 nm, 10 mW/cm²) for 5 minutes.

-

Causality: Thiol-ene click chemistry proceeds via a radical step-growth mechanism [3]. Unlike the chain-growth polymerization of acrylates, thiol-ene networks exhibit delayed gelation, which significantly reduces internal shrinkage stress and yields a highly homogeneous, defect-free polymer network. Furthermore, the reaction is immune to oxygen inhibition, eliminating the need for an inert atmosphere during curing.

-

Quantitative Data & Optimization

The mechanical and physical properties of the resulting elastomer are entirely dictated by the stoichiometric ratio of the thiol cross-linker to the pendant allyl groups.

Table 1: Effect of Thiol:Ene Molar Ratio on Network Properties

| Thiol:Ene Molar Ratio | Gel Fraction (%) | Young's Modulus (MPa) | Solvent Swelling Ratio (Q) |

| 0.5 : 1.0 | 65.2 | 1.2 | 8.5 |

| 0.8 : 1.0 | 88.4 | 3.5 | 4.2 |

| 1.0 : 1.0 | 98.1 | 5.8 | 2.1 |

| 1.2 : 1.0 | 94.5 | 4.6 | 3.0 |

Data Interpretation: Peak mechanical performance and network percolation (Gel Fraction) are achieved at a strict 1:1 stoichiometry. Deviating to a 1.2:1 ratio introduces excess thiols that act as chain-terminating agents, prematurely halting network propagation and reducing the overall cross-link density.

Fig 2. Logical relationship between formulation parameters and final network properties.

Self-Validating Quality Control

To ensure the scientific integrity of the synthesized materials, the following self-validating checks must be integrated into the workflow:

-

Pre-polymer Structural Validation (¹H NMR): Before proceeding to cross-linking, analyze the PBAI pre-polymer via ¹H NMR (in CDCl₃). The presence of the pendant allyl group is confirmed by distinct multiplet peaks at δ 5.3–5.5 ppm (terminal =CH₂) and δ 6.0–6.1 ppm (internal -CH=). If the integration ratio of these peaks to the aromatic protons (δ 7.7, 8.3 ppm) is lower than theoretical values, it indicates thermal degradation (Claisen rearrangement) occurred during Phase 1, and the polycondensation temperature must be lowered.

-

Network Validation (Soxhlet Extraction): Post-UV curing, subject the elastomer to Soxhlet extraction in boiling dichloromethane for 24 hours. A calculated Gel Fraction > 95% confirms the successful formation of a fully percolated, covalently cross-linked 3D network. A lower gel fraction indicates incomplete UV penetration or stoichiometric mismatch.

References

1.[1] Google Patents. (2020). WO2020086857A1 - Wdr5 inhibitors and modulators. (Details the synthetic preparation of this compound from dimethyl 5-hydroxyisophthalate and allyl bromide). Retrieved from: 2.[2] Oike, H., Mouri, T., & Tezuka, Y. (2002). Designing 8-Shaped Polymer Topology by Metathesis Condensation with Cyclic Poly(THF) Precursors Having Allyl Groups. Macromolecules, 36(1), 85-90. (Demonstrates the utility of 5-allyloxyisophthalate as a robust handle for post-polymerization topological modification). Retrieved from:[Link] 3. Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Retrieved from:[Link]

Sources

Application Notes and Protocols: Functionalization of Polyesters with Dimethyl 5-(allyloxy)isophthalate

Introduction: Beyond Inert Scaffolds to Active Biomaterials

Aliphatic polyesters, such as polylactic acid (PLA) and poly(ε-caprolactone) (PCL), are cornerstones of the biomedical field, prized for their excellent biocompatibility and biodegradability.[1][2] Their applications range from surgical sutures and implantable devices to advanced drug delivery systems.[1][3][4] However, the inherent hydrophobicity and lack of reactive functional groups on traditional polyesters limit their utility, particularly in applications requiring specific biological interactions or the covalent attachment of therapeutic molecules.[1][5] This limitation has driven the development of functional polyesters, designed to serve not just as inert structural materials but as active components in sophisticated biomedical constructs.

This guide details the use of dimethyl 5-(allyloxy)isophthalate , a versatile aromatic diester monomer, to introduce pendant allyl groups into the polyester backbone. These allyl groups serve as highly efficient chemical handles for post-polymerization modification via thiol-ene "click" chemistry.[6] This approach allows for the precise, covalent attachment of a wide array of molecules—including peptides, drugs, and imaging agents—transforming a standard polyester into a highly functionalized, tailor-made biomaterial for cutting-edge research and drug development.

Section 1: The Underlying Chemistry and Strategy

The functionalization strategy is a two-stage process: first, the synthesis of a polyester copolymer containing the allyl-functional monomer, and second, the subsequent "clicking" of a desired molecule onto these allyl groups.

The Keystone Monomer: this compound

This compound is an AB-type monomer where the two methyl ester groups can participate in polycondensation reactions with diols, while the allyloxy group remains as a pendant, non-reactive moiety during polymerization. Its structure is ideal for seamless integration into existing polyester synthesis protocols, such as melt polycondensation.[7][8]

Stage 1: Synthesis of Allyl-Functionalized Polyester

The most common and scalable method for synthesizing high molecular weight aromatic-aliphatic copolyesters is melt polycondensation. This process involves reacting di-ester monomers (like this compound and, typically, a primary structural diester like dimethyl terephthalate) with an excess of a diol (e.g., 1,4-butanediol). The reaction proceeds in two steps:

-

Transesterification: At high temperatures (180-220 °C) and in the presence of a catalyst, the methyl ester groups of the isophthalate monomer react with the hydroxyl groups of the diol, releasing methanol.

-

Polycondensation: The temperature is further increased (240-280 °C) and a high vacuum is applied. This crucial step removes the excess diol and drives the polymerization reaction forward, leading to the formation of a high molecular weight polymer.

The causality behind this two-step process is rooted in reaction kinetics and equilibrium. The initial transesterification is favored by the removal of the volatile methanol byproduct. The subsequent polycondensation requires a high vacuum to remove the less volatile diol, shifting the equilibrium towards the formation of long polymer chains.

Stage 2: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry

The pendant allyl groups introduced into the polyester are now available for modification. The thiol-ene reaction is a premier example of "click" chemistry, a class of reactions that are highly efficient, specific, and produce no byproducts.[9][10] The radical-mediated thiol-ene reaction proceeds via a free-radical chain mechanism, typically initiated by UV light in the presence of a photoinitiator.[11]

Mechanism:

-

Initiation: The photoinitiator absorbs UV light and generates free radicals.

-

Propagation (Chain Transfer): A radical abstracts a hydrogen atom from the thiol (R-SH), creating a thiyl radical (R-S•).

-

Propagation (Addition): The thiyl radical adds across the allyl double bond (C=C) of the polyester, forming a carbon-centered radical.

-

Propagation (Chain Transfer): This new radical abstracts a hydrogen from another thiol molecule, creating the final thioether linkage and regenerating a thiyl radical, which continues the chain reaction.

This mechanism's elegance lies in its self-perpetuating cycle, leading to rapid and quantitative conversion with minimal side reactions, making it an exceptionally trustworthy method for biomaterial functionalization.[9]

Caption: Radical-mediated Thiol-Ene "Click" Chemistry Mechanism.

Section 2: Experimental Protocols and Workflows

These protocols provide a validated framework for synthesis and functionalization. Researchers should adapt them based on the specific diol, thiol-modifier, and desired polymer characteristics.

Protocol 1: Synthesis of Allyl-Functionalized Copolyester

This protocol describes the synthesis of a copolyester using dimethyl terephthalate (DMT) as the primary structural unit, this compound (DMAI) for functionalization, and 1,4-butanediol (BDO) as the diol.

Caption: Workflow for Melt Polycondensation Synthesis.

Materials & Reagents

| Reagent | Molar Ratio | Purpose |

|---|---|---|

| Dimethyl Terephthalate (DMT) | 0.9 | Primary structural monomer |

| This compound (DMAI) | 0.1 | Functional monomer |

| 1,4-Butanediol (BDO) | 2.2 | Diol co-monomer |

| Antimony(III) Oxide (Sb₂O₃) | 0.05 mol% | Polycondensation catalyst |

| Zinc Acetate (Zn(OAc)₂) | 0.05 mol% | Transesterification catalyst |

Step-by-Step Methodology:

-

Reactor Setup: Equip a glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a collection flask.

-

Charging: Charge the reactor with DMT, DMAI, BDO, and the catalysts. The molar ratio of functional monomer (DMAI) can be adjusted to control the density of allyl groups.

-

Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause polymer degradation at high temperatures.

-

Transesterification: Heat the mixture to 180 °C under a slow nitrogen stream. Increase the temperature gradually to 220 °C over 2-3 hours. Methanol will distill off as a byproduct. The reaction is complete when ~95% of the theoretical amount of methanol has been collected. Causality Note: The gradual temperature increase prevents the sublimation of DMT before it can react.

-

Polycondensation: Reduce the pressure slowly to <1 Torr while increasing the temperature to 250-270 °C. A significant increase in the viscosity of the melt will be observed. Continue the reaction for 2-4 hours until the desired viscosity (and thus molecular weight) is achieved, indicated by the torque on the mechanical stirrer.

-

Extrusion and Recovery: Extrude the molten polymer from the reactor under positive nitrogen pressure into a water bath to quench it.

-

Purification & Drying: Pelletize the resulting polymer strand. To remove unreacted monomers and catalyst residues, dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold methanol). Dry the purified polymer under vacuum at 40-50 °C for 24 hours.

Protocol 2: Characterization of the Allyl-Functionalized Polyester

Verifying the structure and properties of the synthesized polymer is a critical, self-validating step before proceeding to functionalization.

Analytical Techniques & Expected Results

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Confirm structure & composition | - Peaks for aromatic protons of DMT and DMAI. - Characteristic peaks for the allyl group (~5.9-6.1 ppm, ~5.2-5.4 ppm, ~4.6 ppm). - Peaks for the BDO aliphatic protons in the polymer backbone. - Composition can be calculated from the integration ratio of DMAI aromatic protons to DMT aromatic protons. |

| FTIR | Identify functional groups | - Strong ester C=O stretch (~1720 cm⁻¹). - Aromatic C=C stretches (~1600-1450 cm⁻¹). - Alkene C=C stretch from allyl group (~1645 cm⁻¹). - C-O stretches (~1250-1100 cm⁻¹). |

| GPC | Determine molecular weight (Mn, Mw) and polydispersity (PDI) | - Mn > 15,000 g/mol . - PDI typically between 1.8 and 2.5 for melt polycondensation. |

| DSC | Measure thermal transitions | - A single glass transition temperature (Tg), indicating a random copolymer. - Melting temperature (Tm) if the BDO-DMT segments are long enough to crystallize. |

Note: Detailed spectral assignments and thermal analysis require comparison with literature values and polymer standards.[8][12][13][14]

Protocol 3: Thiol-Ene Functionalization of the Polyester

This protocol describes the attachment of a model thiol-containing molecule, N-acetylcysteine, to the allyl-functionalized polyester.

Caption: Workflow for Thiol-Ene "Click" Functionalization.

Materials & Reagents

| Reagent | Molar Ratio (relative to allyl groups) | Purpose |

|---|---|---|

| Allyl-Functionalized Polyester | 1.0 | Substrate |

| N-acetylcysteine | 1.5 | Thiol-containing molecule |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 0.1 | Photoinitiator |

| Dichloromethane (DCM) / Tetrahydrofuran (THF) | - | Solvent |

Step-by-Step Methodology:

-

Solution Preparation: In a quartz reaction vessel, dissolve the allyl-functionalized polyester (1.0 eq of allyl groups) in a suitable solvent (e.g., DCM).

-

Add Reagents: Add the thiol-containing molecule (1.5 eq) and the photoinitiator (0.1 eq). Stir until all components are fully dissolved. Causality Note: A slight excess of the thiol ensures complete conversion of the allyl groups on the polymer.

-

Degassing: Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can quench the radical reaction.

-

UV Irradiation: Place the vessel under a UV lamp (typically 365 nm). Irradiate the solution while stirring for 15-60 minutes. Reaction progress can be monitored by taking aliquots and analyzing via ¹H NMR.

-

Purification: After the reaction, precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or diethyl ether).

-

Washing: Collect the precipitated polymer by filtration or centrifugation. Wash thoroughly with the non-solvent multiple times to remove any unreacted thiol and photoinitiator byproducts.

-

Drying: Dry the final functionalized polymer under vacuum at room temperature until a constant weight is achieved.

Protocol 4: Confirmation of Successful Functionalization

The final step is to rigorously confirm that the "click" reaction has occurred and the desired molecule is attached.

-

¹H NMR Spectroscopy: This is the most definitive technique. A successful reaction is confirmed by the complete disappearance of the characteristic allyl proton signals (~5.2-6.1 ppm) and the appearance of new, distinct signals corresponding to the protons of the attached molecule (e.g., the N-acetylcysteine methyl and amide protons).[15][16]

-

FTIR Spectroscopy: The weak C=C alkene stretch at ~1645 cm⁻¹ should disappear or be significantly attenuated. New peaks corresponding to the attached moiety (e.g., amide bands from a peptide) may become visible.

-

Change in Physical Properties: Successful functionalization often alters the polymer's properties. For example, attaching a hydrophilic molecule like N-acetylcysteine can increase the polymer's hydrophilicity, potentially lowering its glass transition temperature (as measured by DSC) and changing its solubility profile.

Section 3: Applications in Drug Development and Biomedical Research

The ability to easily and efficiently modify polyesters opens up a vast landscape of applications.

-

Targeted Drug Delivery: Targeting ligands such as RGD peptides, antibodies, or vitamins can be "clicked" onto the surface of polyester-based nanoparticles.[3] This enables active targeting of cancer cells or specific tissues, increasing therapeutic efficacy while reducing systemic toxicity.

-

Bioactive Scaffolds: For tissue engineering, the polyester scaffold can be functionalized with cell-adhesive peptides or growth factors to promote specific cell attachment, proliferation, and differentiation.[5] This transforms the scaffold from a passive support to an active biological guide.

-

Creating Stimuli-Responsive Materials: Molecules that respond to specific biological cues (e.g., pH, redox potential, enzymes) can be attached. This allows for the design of "smart" drug delivery systems that release their payload only in the target microenvironment, such as a tumor or an inflamed tissue.

Section 4: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Molecular Weight in Polymerization | 1. Impure monomers or diol. 2. Inefficient vacuum during polycondensation. 3. Incorrect stoichiometry (diol:diester ratio). 4. Insufficient reaction time or temperature. | 1. Recrystallize/distill monomers and dry diol thoroughly. 2. Check for leaks in the vacuum system; ensure pressure is <1 Torr. 3. Carefully measure all reagents; ensure a slight excess of diol initially. 4. Increase polycondensation time or temperature (within polymer stability limits). |

| Incomplete Thiol-Ene Reaction | 1. Oxygen inhibition. 2. Insufficient UV exposure (time or intensity). 3. Inactive photoinitiator. 4. Steric hindrance on the polymer or thiol. | 1. Ensure thorough degassing of the reaction mixture before irradiation. 2. Increase irradiation time or move the lamp closer to the vessel. 3. Use fresh photoinitiator. 4. Increase the concentration of the thiol or switch to a less hindered thiol if possible. |

| Polymer Gels During Thiol-Ene Reaction | 1. Presence of a di-thiol impurity. 2. High polymer concentration leading to intermolecular crosslinking. | 1. Use high-purity mono-thiol reagents. 2. Perform the reaction at a lower polymer concentration (higher dilution). |

| Difficulty Purifying Final Product | 1. Unreacted thiol is difficult to separate from the polymer. 2. Polymer is soluble in the precipitation solvent. | 1. Increase the number of precipitation/washing cycles. Consider dialysis for water-soluble polymers. 2. Test different non-solvents to find one that effectively precipitates the polymer while dissolving the impurities. |

Section 5: References

-

Functional Polyesters: Tailoring Structure and Biomedical Functions. ACS Publications. Available at:

-

Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. MDPI. Available at:

-

Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. PMC. Available at:

-

Precise molecular weight determination and structure characterization of end-functionalized polymers: An NMR approach via combination of one-dimensional and two-dimensional techniques. ResearchGate. Available at:

-

Biomedical Applications of Biodegradable Polyesters. MDPI. Available at:

-

Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023). Frontiers. Available at:

-

Aminolysis-based surface modification of polyesters for biomedical applications. RSC Publishing. Available at:

-

One-Pot Syntheses and Characterizations of “Click-able” Polyester Polymers for Potential Biomedical Applications. CORE. Available at:

-

Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. Available at:

-

Surface Functionalization of Polyester Textiles for Antibacterial and Antioxidant Properties. MDPI. Available at:

-

Surface Functionalities of Polymers for Biomaterial Applications. PMC. Available at:

-

Biodegradable Aliphatic Polyesters for Drug Delivery. Sigma-Aldrich. Available at:

-

Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... PMC. Available at:

-

The synthesis and characterisation of hyperbranched polyesters. Durham e-Theses. Available at: [Link]

-

Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Preprints.org. Available at: [Link]

-

Thiol-Ene Click Chemistry. ResearchGate. Available at: [Link]

-

Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Royal Society of Chemistry. Available at: [Link]

-

Monitoring Polymer Functionalization by diffusion NMR. Magritek. Available at: [Link]

-

Sustainable polyesters via direct functionalization of lignocellulosic sugars. Science. Available at: [Link]

-

Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. ResearchGate. Available at: [Link]

-

Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). MDPI. Available at: [Link]

-

Ring-opening polymerization of L-lactide using N-heterocyclic molecules: mechanistic, kinetics and DFT studies. Royal Society of Chemistry. Available at: [Link]

-

Ring-opening polymerization of lactide with group 3 metal complexes supported by dianionic alkoxy-amino-bisphenolate ligands: combining high activity, productivity, and selectivity. PubMed. Available at: [Link]

-

“Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC. Available at: [Link]

-

“Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths. Royal Society of Chemistry. Available at: [Link]

-

Dynamics of Functionalized Nanoparticles by NMR. University of Wisconsin-Madison. Available at: [Link]

-

Polymer Chemistry. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and properties of polyesters derived from renewable eugenol and α,ω-diols via a continuous overheating method. Royal Society of Chemistry. Available at: [Link]

-

Ring-Opening Polymerization of rac-Lactide Catalyzed by Octahedral Nickel Carboxylate Complexes. MDPI. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS. Swaminathan Sivaram. Available at: [Link]

-

Bismuth subsalicylate, a low-toxicity catalyst for the ring-opening polymerization (ROP) of l-lactide (l-LA) with aliphatic diol initiators. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023) [frontiersin.org]

- 4. jchemrev.com [jchemrev.com]

- 5. mdpi.com [mdpi.com]

- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. swaminathansivaram.in [swaminathansivaram.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The synthesis and characterisation of hyperbranched polyesters - Durham e-Theses [etheses.dur.ac.uk]

- 14. Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitoring Polymer Functionalization by diffusion NMR - Magritek [magritek.com]

- 16. Dynamics of Functionalized Nanoparticles by NMR – Chemistry NMR Facility – UW–Madison [nmr.chem.wisc.edu]

Copolymerization of dimethyl 5-(allyloxy)isophthalate with styrenic monomers

Technical Application Note: Controlled Incorporation of Dimethyl 5-(allyloxy)isophthalate (DMAIP) into Styrenic Matrices

Executive Summary

This guide details the synthesis and copolymerization of This compound (DMAIP) with styrene. While styrenic polymers are ubiquitous in biomedical and industrial applications, they lack reactive functional groups for post-polymerization modification. DMAIP serves as a "functional handle," introducing pendant diester groups that can be hydrolyzed to dicarboxylic acids (for pH-responsive drug delivery vectors) or transesterified for crosslinking.

Critical Challenge: Allyl monomers typically exhibit degradative chain transfer , severely retarding polymerization rates and limiting molecular weight when copolymerized with styrene.[1] This protocol utilizes optimized initiator kinetics and specific thermal profiles to overcome the "allyl penalty," ensuring viable yields (>60%) and controlled incorporation.

Part 1: Monomer Synthesis (DMAIP)

Before copolymerization, high-purity DMAIP must be synthesized. Commercial grades of dimethyl 5-hydroxyisophthalate are the starting point.

Reaction Logic:

This is a standard Williamson ether synthesis. The phenolic proton (pKa ~8-10) is deprotonated by a weak base (

Synthesis Workflow (Graphviz):

Figure 1: Synthetic pathway for DMAIP monomer generation.

Protocol:

-

Dissolution: Dissolve 21.0 g (0.1 mol) of dimethyl 5-hydroxyisophthalate in 150 mL of anhydrous acetone.

-

Base Addition: Add 20.7 g (0.15 mol) of anhydrous

. Stir for 30 min to form the phenoxide. -

Alkylation: Add 14.5 g (0.12 mol) of allyl bromide dropwise.

-

Reflux: Heat to reflux (56°C) for 18–24 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1).

-

Workup: Filter off inorganic salts. Evaporate solvent.[2][3][4] Recrystallize the residue from methanol/water to obtain white crystals.

-

Validation:

NMR should show the disappearance of the phenolic -OH (approx 10 ppm) and appearance of allylic signals (5.9–6.1 ppm multiplet).

Part 2: Copolymerization Dynamics & Challenges

Researchers must understand the kinetic mismatch between Styrene (

-

Styrene (

): Conjugated, highly reactive radical ( -

DMAIP (

): Unconjugated allyl group. The radical formed on the allyl group is stabilized by resonance but is sterically hindered and prone to hydrogen abstraction (degradative chain transfer).

The Mechanism of Retardation: Instead of adding to the double bond, a growing polystyryl radical may abstract an allylic hydrogen from DMAIP. This creates a stable allylic radical that cannot re-initiate polymerization effectively, terminating the chain.[1]

Strategic Adjustments:

-

High Initiator Load: Use 2–4 mol% AIBN (vs. standard 0.5%) to compensate for chain termination.

-

Monomer Feed: Styrene must be in excess. A feed ratio of 80:20 or 90:10 (Styrene:DMAIP) is recommended to maintain propagation rates.

Part 3: Experimental Protocol (Copolymerization)

Objective: Synthesize Poly(Styrene-co-DMAIP) with ~10 mol% functional incorporation.

Materials:

-

Styrene (Deinhibited via basic alumina column immediately before use).

-

DMAIP (Synthesized in Part 1).

-

AIBN (Recrystallized from methanol).

-

Solvent: Toluene (anhydrous).

Experimental Workflow (Graphviz):

Figure 2: Free Radical Polymerization workflow for Styrene-DMAIP copolymers.

Step-by-Step Procedure:

-

Charge: In a Schlenk tube equipped with a magnetic stir bar, add:

-

DMAIP: 1.25 g (5.0 mmol)

-

Styrene: 4.68 g (45.0 mmol)

-

Toluene: 5.0 mL (Total monomer concentration ~5 M to favor propagation over transfer).

-

AIBN: 0.16 g (1.0 mmol, 2 mol% relative to total monomer).

-

-

Degas: Seal the tube. Perform three Freeze-Pump-Thaw cycles .[1]

-

Why? Oxygen is a diradical that inhibits polymerization and induces an induction period.

-

-

React: Backfill with Argon. Immerse in a thermostated oil bath at 70°C . Stir at 300 rpm.

-

Time: Run for 16–24 hours. Expect conversion to be lower than pure styrene (typically 40–60%).

-

-

Termination: Cool the tube rapidly in liquid nitrogen or ice water to stop the reaction.

-

Purification:

-

Dilute the viscous mixture with 5 mL of THF.

-

Dropwise add the solution into 200 mL of cold Methanol under vigorous stirring. The polymer will precipitate as a white solid; unreacted DMAIP and styrene remain in solution.

-

-

Drying: Filter the solid and dry in a vacuum oven at 40°C for 24 hours.

Part 4: Characterization & Data Analysis

To validate the successful incorporation of the "slow" allyl monomer, you must compare feed ratios to copolymer composition.

Table 1: Expected Characterization Outcomes

| Technique | Parameter | Observation/Target |

| Methyl ester protons (-COOCH 3) from DMAIP. | ||

| Aromatic protons from Styrene. | ||

| Allylic ether protons (-O-CH 2-), broadened due to polymerization. | ||

| GPC | Expect | |

| FTIR | Carbonyl Stretch | Strong peak at ~1720 |

Calculation of Copolymer Composition (

Part 5: Troubleshooting

Issue: Low Molecular Weight (Oligomers only)

-

Cause: Excessive degradative chain transfer to the allyl monomer.[1]

-

Solution: Reduce the feed ratio of DMAIP (e.g., to 5 mol%). Alternatively, switch to Emulsion Polymerization , where compartmentalization can sometimes shield radicals from termination events, though this is complex for water-insoluble monomers.

Issue: No Incorporation of DMAIP

-

Cause: Reactivity ratio

. Styrene is consuming itself before DMAIP enters the chain. -

Solution: Use a Semi-Batch approach. Start with all the DMAIP in the reactor and slowly feed Styrene over time to keep the instantaneous concentration of Styrene low, forcing the growing chain to accept DMAIP.

References

-

Synthesis of Functional Isophthalates: Kusumocahyo, S. P., & Kanamori, T. (2004). Synthesis and characterization of novel aromatic polyamides containing allyloxy pendant groups. Source: Polymer Journal.

-

Allyl-Styrene Copolymerization Kinetics: Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. II.[5] Preliminary Kinetic Study of the Peroxide-Induced Polymerization of Allyl Acetate. (Foundational mechanism for degradative chain transfer). Source: Journal of the American Chemical Society.

-

General Copolymerization Protocols: Odian, G. (2004). Principles of Polymerization (4th Ed.). Chapter 3: Radical Chain Polymerization. Source: Wiley Online Library.

-

Functional Styrenic Copolymers for Drug Delivery: Rao, J. P., & Geckeler, K. E. (2011). Polymer nanoparticles: Preparation techniques and size-control parameters. (Context for using ester-functionalized polymers). Source: Progress in Polymer Science.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]